Niclosamide-13C6 hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

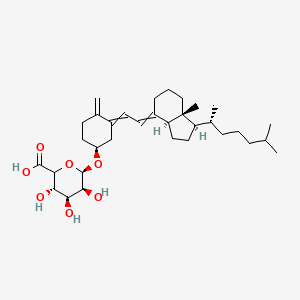

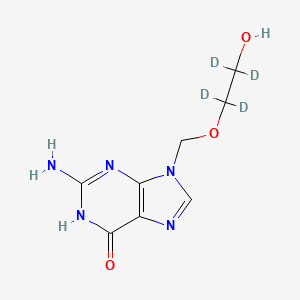

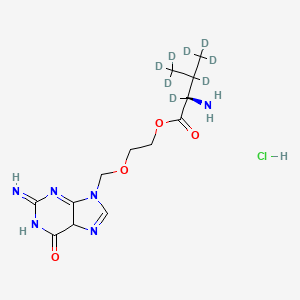

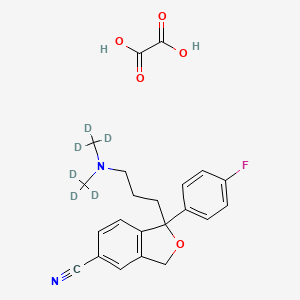

Niclosamide-13C6 hydrate, also known as 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide-13C6 hydrate, is an analytical standard . It is the labelled analogue of Niclosamide hydrate, which is used for the treatment of most tapeworm infections by inhibiting DNA replication . It is a derivative of Niclosamide and is a broad-spectrum anthelmintic drug that is used to treat various parasitic infections .

Molecular Structure Analysis

The molecular formula of Niclosamide-13C6 hydrate is C7[13C]6H8Cl2N2O4 . The molecular weight is 333.08 (anhydrous basis) . The structure includes a nitro group (NO2), two chloro groups (Cl), and a hydroxy group (OH) .Physical And Chemical Properties Analysis

Niclosamide-13C6 hydrate is a white to off-white solid . The storage conditions vary depending on the temperature: -20°C for 3 years, 4°C for 2 years, -80°C for 6 months in solvent, and -20°C for 1 month in solvent .科学研究应用

Polymorphic Form Analysis

Niclosamide, repurposed for its anti-cancer activity, presents three solvated forms. The anhydrous (NAn) form is sensitive to pseudopolymorphic transformations, affecting its dissolution and bioavailability. This study highlights the importance of identifying and quantifying these polymorphic conversions, particularly during processing like ball milling and wet granulation. Raman, NIR, and MIR spectroscopic techniques, combined with chemometric techniques, successfully quantified these transformations, essential for effective drug development and manufacturing (Bhavana et al., 2019).

Anticancer Potential

Niclosamide has been identified as a potential anticancer agent through various studies. It inhibits critical signaling pathways and targets mitochondria in cancer cells, inducing cell cycle arrest, growth inhibition, and apoptosis. Its efficacy has been established in both in vitro and in vivo models, and its effects on cancer stem cells further support its role as a promising drug for cancer therapy (Li et al., 2014).

DNA Interaction Analysis

A study on niclosamide's interaction with DNA demonstrated its potential toxicity mechanism. Using an electrochemical DNA-biosensor, the study provided clear evidence of niclosamide's interaction with DNA, suggesting that its toxicity could be attributed to this interaction after reductive activation (Abreu et al., 2002).

Pseudopolymorphic Transformations

Niclosamide undergoes pseudopolymorphic transformations under different ambient conditions, which can alter its bioavailability. This study used FT-Raman spectroscopy to monitor these transitions, providing valuable insights into the drug's stability and effectiveness (Sardo et al., 2008).

Drug Delivery System Development

Exploring nanotechnology, niclosamide was encapsulated into albumin nanoparticles to overcome its hydrophobicity, which limits clinical applications. This approach significantly improved its in vitro therapeutic efficacy against cancer cell lines, paving the way for advanced drug delivery systems (Bhushan et al., 2015).

安全和危害

属性

CAS 编号 |

1325808-64-7 |

|---|---|

产品名称 |

Niclosamide-13C6 hydrate |

分子式 |

13C6C7H8Cl2N2O4·xH2O |

分子量 |

333.071 (anhydrous) |

纯度 |

95% by HPLC; 98% atom 13C |

相关CAS编号 |

50-65-7 (Niclosamide); 1325808-64-7 (anhydrous) |

同义词 |

5-Chloro-N-(2-chloro-4-nitrophenyl-13C6)-2-6 hydroxybenzamide hydrate |

标签 |

Niclosamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。